molecular formula C25H28 B14135299 (4-tert-Butylphenyl)bis(4-methylphenyl)methane

(4-tert-Butylphenyl)bis(4-methylphenyl)methane

Cat. No.: B14135299
M. Wt: 328.5 g/mol
InChI Key: LFCDNEAAIZBABE-UHFFFAOYSA-N
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Description

(4-tert-Butylphenyl)bis(4-methylphenyl)methane is an organic compound characterized by the presence of a tert-butyl group and two methylphenyl groups attached to a central methane carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-Butylphenyl)bis(4-methylphenyl)methane typically involves the reaction of 4-tert-butylbenzyl chloride with 4-methylphenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(4-tert-Butylphenyl)bis(4-methylphenyl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

Scientific Research Applications

(4-tert-Butylphenyl)bis(4-methylphenyl)methane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-tert-Butylphenyl)bis(4-methylphenyl)methane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of the tert-butyl and methylphenyl groups can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-tert-butylphenyl) phenyl phosphate
  • 4-Tert-butylphenyl bis(2-methylphenyl) phosphate

Uniqueness

(4-tert-Butylphenyl)bis(4-methylphenyl)methane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C25H28

Molecular Weight

328.5 g/mol

IUPAC Name

1-[bis(4-methylphenyl)methyl]-4-tert-butylbenzene

InChI

InChI=1S/C25H28/c1-18-6-10-20(11-7-18)24(21-12-8-19(2)9-13-21)22-14-16-23(17-15-22)25(3,4)5/h6-17,24H,1-5H3

InChI Key

LFCDNEAAIZBABE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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